molecular formula C8H9BrO3 B1331814 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol CAS No. 35090-64-3

4-Bromo-2-(hydroxymethyl)-6-methoxyphenol

Cat. No.: B1331814
CAS No.: 35090-64-3
M. Wt: 233.06 g/mol
InChI Key: UBLQIISPEAEAIX-UHFFFAOYSA-N
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Description

4-Bromo-2-(hydroxymethyl)-6-methoxyphenol is a halogenated phenol derivative. This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methoxy group attached to a phenol ring. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol typically involves the bromination of 2-(hydroxymethyl)-6-methoxyphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction can be represented as follows:

2-(hydroxymethyl)-6-methoxyphenol+Br2This compound\text{2-(hydroxymethyl)-6-methoxyphenol} + \text{Br}_2 \rightarrow \text{this compound} 2-(hydroxymethyl)-6-methoxyphenol+Br2​→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(hydroxymethyl)-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: 4-Bromo-2-(carboxymethyl)-6-methoxyphenol.

    Reduction: 2-(hydroxymethyl)-6-methoxyphenol.

    Substitution: 4-Substituted-2-(hydroxymethyl)-6-methoxyphenol derivatives.

Scientific Research Applications

4-Bromo-2-(hydroxymethyl)-6-methoxyphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of biological pathways. The methoxy group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(hydroxymethyl)phenol: Lacks the methoxy group, resulting in different solubility and reactivity.

    2-(Hydroxymethyl)-6-methoxyphenol: Lacks the bromine atom, affecting its biological activity and chemical properties.

    4-Bromo-2-methoxyphenol: Lacks the hydroxymethyl group, leading to variations in its applications and reactivity.

Uniqueness

4-Bromo-2-(hydroxymethyl)-6-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and methoxy groups enhances its versatility in various applications.

Properties

IUPAC Name

4-bromo-2-(hydroxymethyl)-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,10-11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLQIISPEAEAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358418
Record name 4-bromo-2-(hydroxymethyl)-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35090-64-3
Record name 4-bromo-2-(hydroxymethyl)-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(hydroxymethyl)-6-methoxyphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium borohydride (0.28 g, 6.9 mmol) was added to a THF solution (30 ml) of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (3.2 g 13.8 mmol) under ice cooling and the mixture was stirred at 0° C. for 2 hours. Acetic acid was added to the reaction solution to set pH at 3. 10% hydrochloric acid was added to the reaction mixture, which was then extracted with ethyl acetate. The extracted material was dried over magnesium sulfate and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=5:1→1:1) and concentrated to dryness under reduced pressure to obtain 4-bromo-2-hydroxymethyl-6-methoxyphenol (3.23 g) as light yellow oil.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a 200 ml solution of 50 g of 5-bromo-2-hydroxy-3-methoxybenzaldehyde in an ethanol:THF=1:1 mixed solvent there was added 16.4 g of sodium borohydride while cooling on ice. After stirring for 2 hours at room temperature, 1N hydrochloric acid was added to the reaction mixture while cooling on ice. The organic layer was extracted with ethyl acetate and dried over anhydrous magnesium sulfate. The desiccant was filtered out and the filtrate was concentrated under reduced pressure to obtain the target compound (50 g) as a crude product.
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Synthesis routes and methods IV

Procedure details

To a solution of 50 g of 5-bromo-2-hydroxy-3-methoxybenzaldehyde in 200 ml of an ethanol:THF=1:1 mixed solvent there was added 16.4 g of sodium borohydride while cooling on ice. After stirring at room temperature for 2 hours, 1N hydrochloric acid was added to the reaction mixture while cooling on ice. The organic layer was washed with ethyl acetate and dried over anhydrous magnesium sulfate. The desiccating agent was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (50 g) as a crude product.
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50 g
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16.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
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